

# Auristatin F: A Comprehensive Technical Guide for Antibody-Drug Conjugate Payloads

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## Compound of Interest

Compound Name: Auristatin F-d8

Cat. No.: B12388611

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## Introduction

Auristatin F is a potent synthetic analogue of the natural marine product dolastatin 10. It functions as a highly effective anti-mitotic agent, making it a valuable payload for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. This technical guide provides an in-depth overview of Auristatin F, its mechanism of action, and its application as a payload in ADCs, supplemented with experimental protocols and quantitative data.

## Chemical Properties

Auristatin F is a pentapeptide with the IUPAC name (2S)-2-[[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[[(2S)-2-[[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid. Its structure is closely related to other auristatins, such as Auristatin E. A key structural feature of Auristatin F is the presence of a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH.<sup>[1]</sup> This charge significantly reduces its cell permeability compared to the uncharged analogue, monomethylauristatin E (MMAE).<sup>[2]</sup><sup>[3]</sup> This property has important implications for the bystander effect of Auristatin F-based ADCs.

Table 1: Physicochemical Properties of Auristatin F

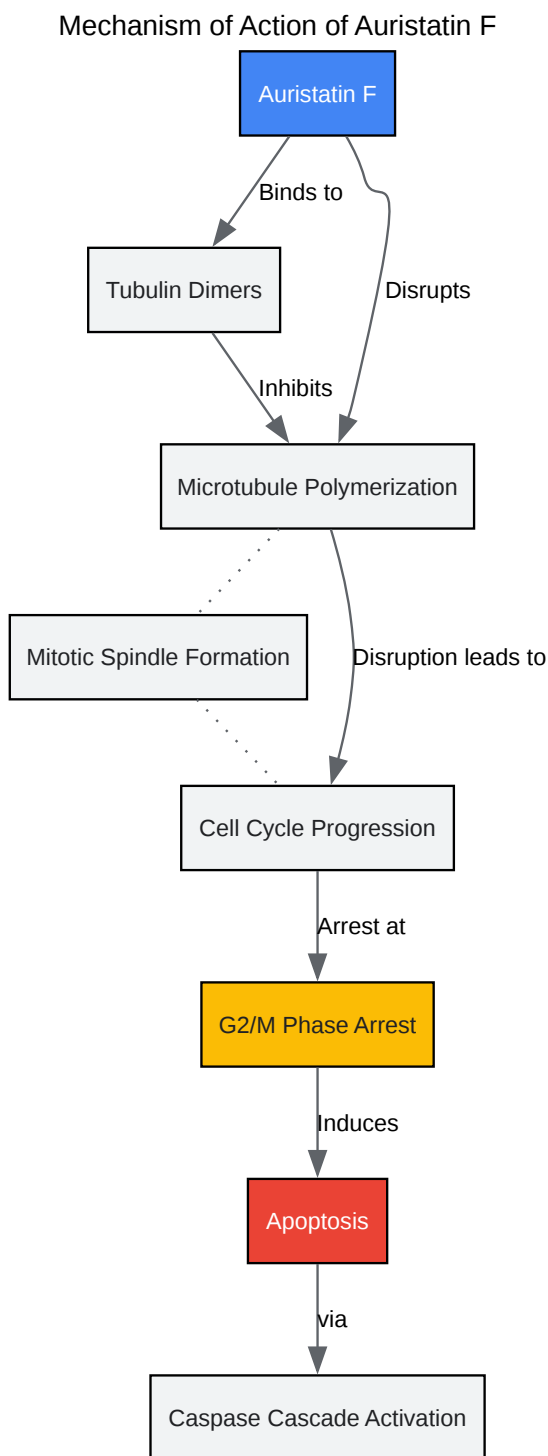
Property	Value
Molecular Formula	C40H67N5O8
Molar Mass	746.0 g/mol
CAS Number	163768-50-1

## Mechanism of Action

Auristatin F exerts its cytotoxic effect by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action of Auristatin F can be summarized in the following steps:

- **Binding to Tubulin:** Auristatin F binds to tubulin, the protein subunit that polymerizes to form microtubules.[\[2\]](#)
- **Inhibition of Polymerization:** This binding event inhibits the polymerization of tubulin into microtubules.
- **Disruption of Mitotic Spindle:** The inability to form functional microtubules leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.
- **Cell Cycle Arrest:** Consequently, the cell cycle is arrested in the G2/M phase.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Induction of Apoptosis:** Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)



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**Caption:** Mechanism of Action of Auristatin F

The induction of apoptosis following G2/M arrest is a complex process involving the activation of a cascade of caspases. Prolonged mitotic arrest leads to the degradation of anti-apoptotic proteins like Mcl-1, which in turn allows for the activation of initiator caspases (e.g., Caspase-9) and subsequently effector caspases (e.g., Caspase-3 and -7), ultimately leading to the execution of apoptosis.[\[7\]](#)[\[8\]](#)[\[11\]](#)

## Auristatin F in Antibody-Drug Conjugates

The high potency of Auristatin F makes it an ideal payload for ADCs. In this context, the cytotoxic agent is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the potent payload is concentrated at the tumor site, minimizing systemic exposure and associated toxicities.

## Linker Technology

The linker connecting the antibody to Auristatin F is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. A commonly used linker for Auristatin F is the maleimidocaproyl (mc) linker, often in combination with a cleavable dipeptide sequence like valine-citrulline (vc).[\[12\]](#)[\[13\]](#) The 'mc' component provides a stable attachment to the antibody via reaction with a thiol group, while the 'vc' peptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the payload is released in its active form specifically within the target cancer cells.

## Bystander Effect

The bystander effect refers to the ability of a payload released from a target cell to kill neighboring, antigen-negative cancer cells. This is a desirable property for ADCs targeting tumors with heterogeneous antigen expression. Due to its charged nature, Auristatin F (and its monomethylated form, MMAF) has limited membrane permeability and therefore exhibits a minimal bystander effect.[\[3\]](#)[\[14\]](#)[\[15\]](#) This is in contrast to the uncharged and more permeable MMAE, which can diffuse out of the target cell and kill adjacent cells.[\[16\]](#) The controlled bystander effect of MMAF-based ADCs can be advantageous in reducing off-target toxicities.[\[17\]](#)

## Quantitative Data on Auristatin F-Based ADCs

The potency of Auristatin F-based ADCs is typically evaluated in vitro by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. In vivo efficacy is assessed in preclinical models, often using xenografts, by measuring tumor growth inhibition (TGI) and overall survival.

Table 2: In Vitro Cytotoxicity (IC50) of Auristatin F and its ADCs

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Free MMAF	NCI-N87	Gastric Cancer	88.3	[17]
OE19	Esophageal Cancer	386.3	[17]	
HCT116	Colorectal Cancer	8944	[17]	
Belantamab mafodotin (Anti-BCMA)	Multiple Myeloma Cell Lines	Multiple Myeloma	Varies (sub-nanomolar to nanomolar range)	
SGN-CD19A (Anti-CD19)	B-cell lineage ALL PDXs	Acute Lymphoblastic Leukemia	Not explicitly provided, but showed significant activity	[7][8][14]
Trastuzumab-MMAF (Anti-HER2)	NCI-N87	Gastric Cancer	0.09	[17]
OE19	Esophageal Cancer	0.18	[17]	
Pertuzumab-MMAF (Anti-HER2)	NCI-N87	Gastric Cancer	0.07	[17]
OE19	Esophageal Cancer	0.16	[17]	

Table 3: In Vivo Efficacy of Auristatin F-Based ADCs in Xenograft Models

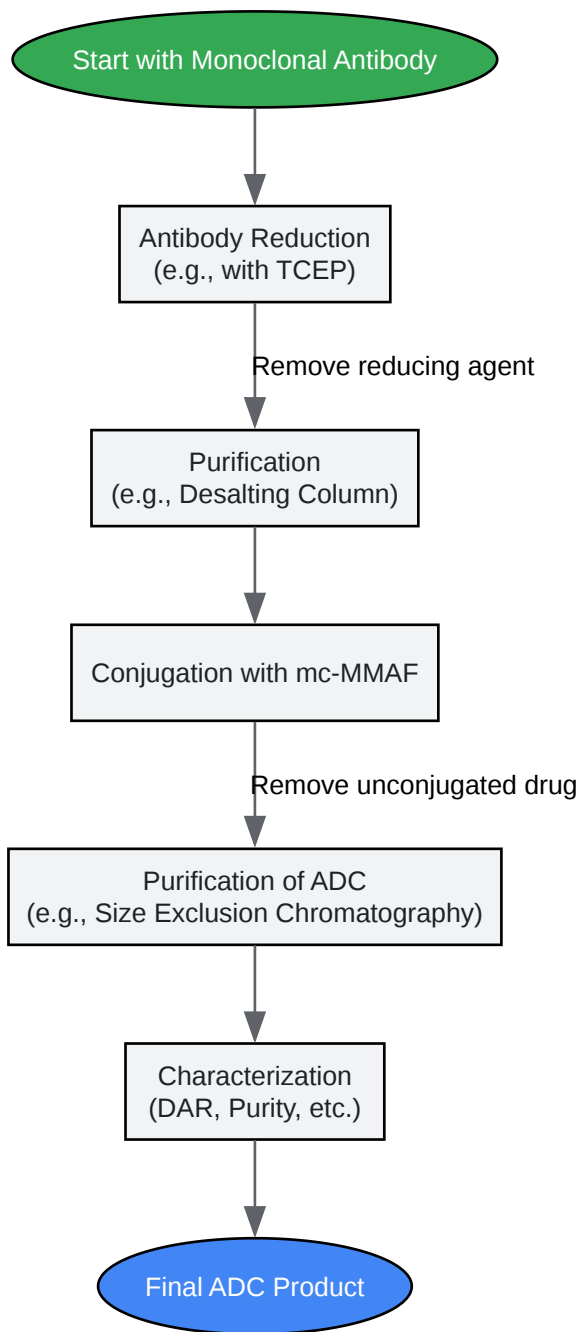
ADC	Xenograft Model	Cancer Type	Dosing Regimen	Efficacy Endpoint	Result	Reference
Belantamab mafodotin (Anti-BCMA)	Human multiple myeloma xenografts	Multiple Myeloma	Not specified	Tumor growth inhibition	Prolonged survival	[15]
SGN-CD19A (Anti-CD19)	B-cell lineage ALL PDXs	Acute Lymphoblastic Leukemia	3 mg/kg, weekly for 3 weeks	Objective Response	5 out of 8 PDXs showed objective responses	[7][8]
Tumor Growth Delay	Significantly delayed progression in 7 out of 8 PDXs	[7][8]				
GENA-111-AF (Anti-BCAM)	A431 xenograft	Skin Cancer	Not specified	Tumor Growth	Complete remissions	[1]

## Experimental Protocols

### Synthesis of Maleimidocaproyl-MMAF (mc-MMAF) ADC

This protocol describes a general method for conjugating a maleimide-activated Auristatin F derivative to a monoclonal antibody via reduced interchain disulfide bonds.

## Workflow for mc-MMAF ADC Synthesis

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**Caption:** General workflow for the synthesis of an mc-MMAF ADC.

**Materials:**

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP) solution
- Maleimidocaproyl-MMAF (mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
- Desalting columns
- Size-exclusion chromatography (SEC) system
- UV-Vis spectrophotometer

**Procedure:**

- Antibody Reduction:
  - To the mAb solution, add a molar excess of TCEP solution. The exact molar ratio will need to be optimized for the specific antibody.
  - Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
- Purification of Reduced Antibody:
  - Remove the excess TCEP from the reduced antibody solution using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS with EDTA).
- Conjugation:
  - Immediately add the mc-MMAF solution to the purified reduced antibody. The molar ratio of mc-MMAF to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
  - Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.



- Purification of the ADC:
  - Purify the resulting ADC from unconjugated mc-MMAF and other reaction components using a size-exclusion chromatography (SEC) column.
- Characterization:
  - Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
  - Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

## In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

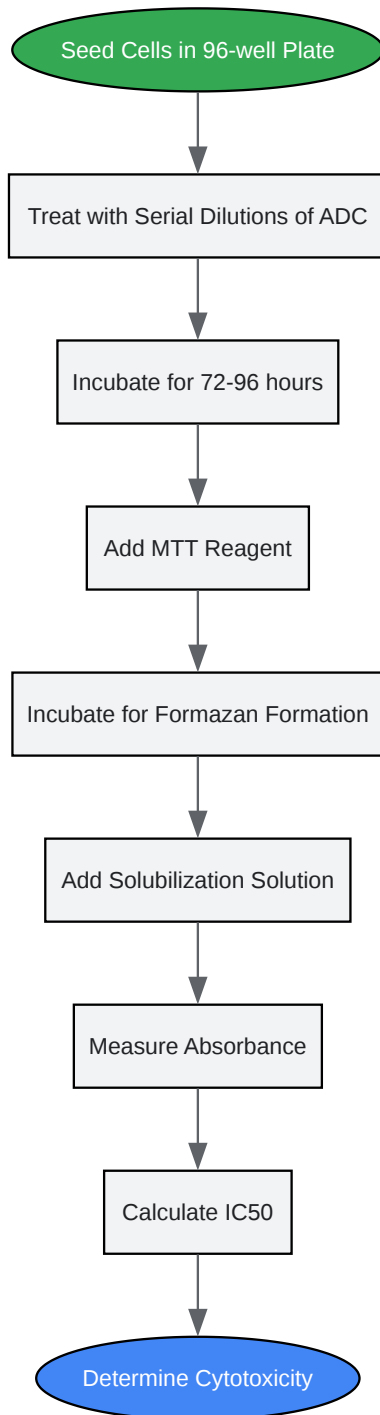
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- Auristatin F-based ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
  - Prepare serial dilutions of the Auristatin F-based ADC in complete cell culture medium.
  - Remove the old medium from the wells and add the ADC dilutions to the cells. Include a vehicle control (medium with the same concentration of the ADC's solvent).
- Incubation:
  - Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition:
  - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
- Solubilization:
  - Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
  - Plot the cell viability against the logarithm of the ADC concentration and determine the IC<sub>50</sub> value using a suitable curve-fitting software.

## Workflow for In Vitro Cytotoxicity (MTT) Assay



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**Caption:** General workflow for an in vitro cytotoxicity MTT assay.

## In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an Auristatin F-based ADC in a subcutaneous tumor xenograft model.

### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Human cancer cell line
- Auristatin F-based ADC
- Vehicle control
- Calipers for tumor measurement

### Procedure:

- Tumor Implantation:
  - Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunodeficient mice.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration:
  - Administer the Auristatin F-based ADC to the treatment group via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule.
  - Administer the vehicle control to the control group.
- Monitoring:
  - Measure tumor volume using calipers at regular intervals throughout the study.

- Monitor the body weight and overall health of the mice as an indicator of toxicity.
- Endpoint:
  - The study can be terminated when the tumors in the control group reach a maximum allowable size, or it can be continued to assess survival.
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.  $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.
  - Analyze survival data using Kaplan-Meier curves.

## Conclusion

Auristatin F is a highly potent microtubule inhibitor that has proven to be a valuable payload for the development of effective and targeted antibody-drug conjugates. Its unique chemical properties, particularly its limited cell permeability, result in a controlled bystander effect, which can contribute to a favorable safety profile. The continued exploration of Auristatin F and its derivatives in novel ADC constructs holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and developers working in this exciting field.

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